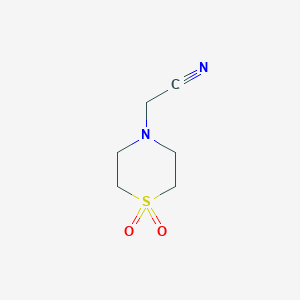

1-(4-Sulfono morpholine)acetonitrile

Overview

Description

“1-(4-Sulfono morpholine)acetonitrile” is a chemical compound with the molecular formula C6H10N2O2S . It is also known by other names such as “1-Dioxide-4-Thiomorpholineacetonitrile” and "4-Thiomorpholine Acetonitrile, 1,1-Dioxide" .

Synthesis Analysis

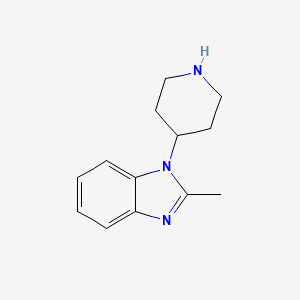

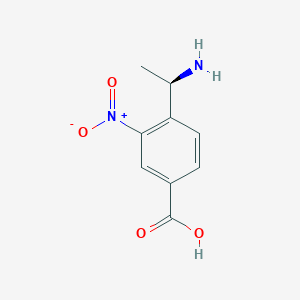

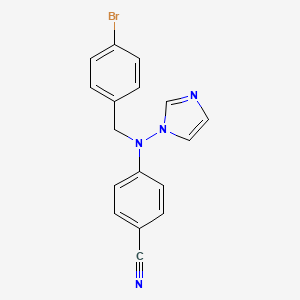

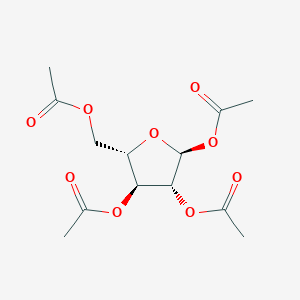

The synthesis of “this compound” can be achieved from Thiomorpholine-1,1-dioxide and Bromoacetonitrile . Morpholines, which are frequently found in biologically active molecules and pharmaceuticals, can be synthesized from 1,2-amino alcohols and related compounds .Molecular Structure Analysis

The molecular weight of “this compound” is 174.22 . The exact mass is 174.046295 Da .Chemical Reactions Analysis

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .Scientific Research Applications

Biological and Therapeutic Effects

The morpholine moiety has a rich history in biological and therapeutic research. Natural products like Chelonin A and Viloxazine, both containing the morpholine structure, have demonstrated remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects . Additionally, synthetic morpholine derivatives find applications in various domains:

- Corrosion Inhibitors : Morpholine derivatives serve as effective corrosion inhibitors in industrial settings .

- Surface-Active Agents : They are used in formulations for surface treatment and cleaning .

- Organocatalysts : Morpholine-based compounds act as catalysts in organic reactions .

- Ligands for Catalysts : They play a crucial role in catalytic processes .

- Pharmaceutical Properties : Compounds like Reboxetine, Moclobemide (antidepressants), and Emorfazone (antipyretic and analgesic) contain morpholine moieties .

- Anti-Obesity Drug : Phendimetrazine, another morpholine-based compound, has shown promise as an anti-obesity drug .

In Silico Assessment of Enzyme Inhibition

Researchers have synthesized novel morpholine derivatives, including “1-(4-Sulfono morpholine)acetonitrile,” and evaluated their potential inhibitory activity against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes. Molecular docking studies indicate that these compounds interact with the enzymes with moderate to high affinity. Notably, derivative 14 exhibits the best binding affinity among the synthesized compounds .

Synthetic Applications

Acetonitrile, a common solvent, plays a crucial role in organic synthesis. Its enrichment, affordability, and excellent solvent properties make it widely applicable in various reactions .

Recent Advances in Morpholine Synthesis

The morpholine motif, due to its prevalence in natural products and biologically relevant compounds, has attracted significant attention. Recent research focuses on synthesizing morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h2-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRRCAMUHVYCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

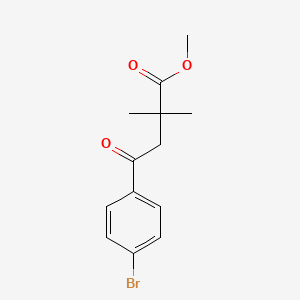

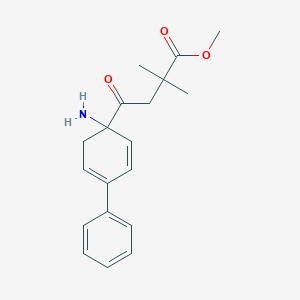

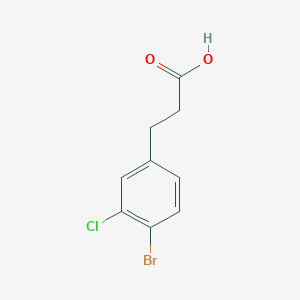

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[(4-butylphenyl)azo]-](/img/structure/B3284794.png)

![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)